molecular formula C7H7BrClNO B12339043 3-Bromo-2-chloro-5-methoxyaniline CAS No. 1263376-85-7

3-Bromo-2-chloro-5-methoxyaniline

Cat. No.: B12339043
CAS No.: 1263376-85-7
M. Wt: 236.49 g/mol
InChI Key: ATWFKIVOVAGKAH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of aniline, featuring bromine, chlorine, and methoxy substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions. Here is a general synthetic route:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Bromo-2-chloro-5-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-methoxyaniline is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Biological Activity

3-Bromo-2-chloro-5-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological interactions, and relevant case studies that highlight its significance in medicinal chemistry.

This compound, with the molecular formula C7H7BrClNO\text{C}_7\text{H}_7\text{BrClNO} and a molecular weight of approximately 236.49 g/mol, belongs to the aniline family. The compound features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 5-position of the aromatic ring. This unique arrangement contributes to its reactivity and potential applications in pharmaceuticals and material sciences .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Aniline Derivatives : Utilizing bromine in the presence of an acid catalyst.
  • Chlorination : Employing chlorinating agents to introduce chlorine at specific positions.
  • Methoxylation : Using methanol and acid to introduce the methoxy group.

These methods highlight the compound's versatility in synthetic organic chemistry .

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, halogenated anilines have been shown to possess antibacterial properties due to their ability to interact with bacterial enzymes and disrupt cellular functions .

Anticancer Potential

Research suggests that similar compounds may interact with cellular pathways involved in cancer progression. The presence of halogen substituents can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability . Some studies have indicated that derivatives of aniline can inhibit cancer cell proliferation by targeting specific receptors or enzymes involved in tumor growth .

Study on Antiparasitic Activity

A relevant study investigated the activity of dihydroquinazolinone derivatives against Plasmodium falciparum, highlighting how modifications in chemical structure can influence biological efficacy. Although not directly involving this compound, it underscores the importance of structural optimization in developing effective antiparasitic agents .

In Vitro Testing

In vitro assays have been conducted on similar compounds to evaluate their cytotoxic effects on various cancer cell lines. These assays measure parameters such as cell viability and apoptosis induction, providing insights into the potential therapeutic applications of halogenated anilines like this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModeratePotentialUnique halogen positioning
4-Bromo-2-methoxyanilineHighSignificantStronger antibacterial properties
3-Bromo-4-chloro-5-methoxyanilineModerateModerateDifferent halogen positioning

This comparison illustrates how variations in halogen positioning can influence biological activity and therapeutic potential.

Properties

CAS No.

1263376-85-7

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-methoxyaniline

InChI

InChI=1S/C7H7BrClNO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

ATWFKIVOVAGKAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)N

Origin of Product

United States

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